molecular formula C23H30N2O4 B4770907 2-[4-(1,3-benzodioxol-4-ylmethyl)-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol

2-[4-(1,3-benzodioxol-4-ylmethyl)-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol

Cat. No. B4770907
M. Wt: 398.5 g/mol
InChI Key: MPIDYJKJGGAKGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(1,3-benzodioxol-4-ylmethyl)-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a member of the piperazine family, which has been extensively studied for its pharmacological properties. In

Mechanism of Action

The exact mechanism of action of 2-[4-(1,3-benzodioxol-4-ylmethyl)-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol is not fully understood. However, it is believed to act on multiple neurotransmitter systems in the brain, including the serotonin, dopamine, and norepinephrine systems. It has been shown to modulate the activity of these systems, leading to its therapeutic effects.
Biochemical and Physiological Effects:
2-[4-(1,3-benzodioxol-4-ylmethyl)-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the levels of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It has also been shown to increase the levels of brain-derived neurotrophic factor, which is important for the growth and survival of neurons in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[4-(1,3-benzodioxol-4-ylmethyl)-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol in lab experiments is its well-characterized pharmacological properties. It has been extensively studied, and its mechanism of action is relatively well understood. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are a number of future directions for the study of 2-[4-(1,3-benzodioxol-4-ylmethyl)-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol. One area of interest is its potential use in the treatment of neurological disorders. Further studies are needed to determine its efficacy in treating these disorders and to elucidate its mechanism of action. Another area of interest is its potential use as an analgesic. Studies have shown that it has analgesic properties, but further studies are needed to determine its safety and efficacy in humans. Overall, 2-[4-(1,3-benzodioxol-4-ylmethyl)-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol is a promising compound with a wide range of potential therapeutic applications.

Scientific Research Applications

2-[4-(1,3-benzodioxol-4-ylmethyl)-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, anxiolytic, and antidepressant properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.

properties

IUPAC Name

2-[4-(1,3-benzodioxol-4-ylmethyl)-1-[(4-ethoxyphenyl)methyl]piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O4/c1-2-27-21-8-6-18(7-9-21)14-25-12-11-24(16-20(25)10-13-26)15-19-4-3-5-22-23(19)29-17-28-22/h3-9,20,26H,2,10-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPIDYJKJGGAKGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCN(CC2CCO)CC3=C4C(=CC=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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